6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (6-Me-THP), also known as 6-methoxy-1,2,3,4-tetrahydro-β-carboline, is a heterocyclic compound synthesized through various methods, including the Pictet-Spengler reaction and Fischer indole synthesis. Studies have reported its successful synthesis and characterization using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) [, ].
Research suggests that 6-Me-THP possesses diverse biological activities, making it a subject of interest in various scientific fields. Here are some notable examples:
6-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, also known as pinoline, is a heterocyclic compound with the molecular formula and a molecular weight of approximately 202.25 g/mol. This compound features a unique bicyclic structure consisting of a pyridine ring fused to an indole ring, with a methoxy group located at the 6th position of the indole moiety. Pinoline is naturally occurring and has been identified in various plant species, notably in the leaves of Phyllodium pulchellum, a leguminous plant native to Australia.
These reactions allow for the modification of pinoline's structure, potentially enhancing its biological activity or altering its chemical properties.
Pinoline exhibits diverse biological activities that have garnered interest in pharmacological research. Notably:
The synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be achieved through various methods:
6-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has several applications across different fields:
Pinoline's interactions with various biological targets have been extensively studied:
Several compounds share structural similarities with 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole. Notable examples include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(4-fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Contains a fluorophenyl group | Enhanced receptor binding affinity |
1-(4-methoxyphenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Contains a methoxy group on phenyl ring | Altered pharmacological properties |
6-Methoxy-1H-indole | Lacks tetrahydro structure | Simpler structure with different reactivity |
The uniqueness of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole lies in its specific combination of substituents that confer distinct chemical and biological properties compared to these other derivatives. Its ability to modulate neurotransmitter systems while exhibiting potential therapeutic effects sets it apart from simpler indoles or other beta-carboline derivatives.
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, commonly known as pinoline, possesses the molecular formula C₁₂H₁₄N₂O [1] [4] [34]. This compound represents a tetrahydro-beta-carboline structure featuring a methoxy substituent at the 6-position of the indole ring system [1]. The exact mass of this compound has been precisely determined through high-resolution mass spectrometry as 202.110613074 Da [31] [34]. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes of each element, is identical to the exact mass at 202.110613074 Da [31] [34].
The compound is officially registered under the Chemical Abstracts Service registry number 20315-68-8 [1] [4] [34]. Additional registry identifiers include the MDL number MFCD00012071, Reaxys Registry Number 172873, and RTECS number UV0725000 [1] [8]. The molecular weight is consistently reported as 202.25 to 202.26 grams per mole across multiple authoritative chemical databases [1] [8] [34].
Table 1: Physicochemical Properties of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Property | Value | Source |
---|---|---|
Molecular Weight (g/mol) | 202.25-202.26 | [1] [8] [34] |
Physical State (20°C) | Solid | [1] [8] |
Appearance | White to Brown powder to crystal | [1] [8] |
Melting Point (°C) | 203.0-207.0 | [1] [8] |
Water Solubility (mg/mL) | 0.344 (predicted) | [14] |
LogP (octanol-water) | 1.34-1.43 | [14] |
LogS (aqueous solubility) | -2.8 | [14] |
pKa (Strongest Basic) | 9.1 | [14] |
pKa (Strongest Acidic) | 16.73 | [14] |
Hydrogen Bond Acceptors | 2 | [14] |
Hydrogen Bond Donors | 2 | [14] |
Polar Surface Area (Ų) | 37.05 | [14] |
Rotatable Bonds | 1 | [14] |
The melting point of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has been experimentally determined to range from 203.0 to 207.0°C, with a more specific value of 205°C reported by multiple sources [1] [8]. The compound exists as a solid at room temperature and appears as a white to brown powder or crystalline material [1] [8].
Solubility characteristics reveal that this compound has limited water solubility, with a predicted value of 0.344 milligrams per milliliter [14]. The calculated logarithm of the partition coefficient (LogP) between octanol and water ranges from 1.34 to 1.43, indicating moderate lipophilicity [14]. The aqueous solubility parameter (LogS) is calculated at -2.8, further confirming the compound's limited water solubility [14]. The solubility behavior follows the principle that the presence of the methoxy group increases polarity while the large hydrocarbon framework contributes to hydrophobic characteristics [9].
The compound exhibits basic properties with a pKa value of 9.1 for the strongest basic site, likely corresponding to the nitrogen atoms in the pyrido ring system [14]. The strongest acidic pKa is calculated at 16.73, indicating very weak acidity [14]. The molecule contains two hydrogen bond acceptor sites and two hydrogen bond donor sites, contributing to its intermolecular interaction profile [14].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole [1] [8]. Proton nuclear magnetic resonance spectra typically confirm the structural assignment of the compound, with characteristic chemical shifts appearing in expected regions for the different proton environments [1] [8]. The methoxy group typically appears as a singlet around 3.8-4.0 parts per million, while aromatic protons of the indole ring system appear in the 6.5-7.5 parts per million region [36] [38].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the various carbon environments within the molecule [37] [39]. Aromatic carbons typically appear between 125-150 parts per million, while the methoxy carbon appears around 55-60 parts per million [37] [39]. The tetrahydropyridine ring carbons show characteristic shifts in the aliphatic region between 20-60 parts per million [40].
Infrared spectroscopy analysis reveals characteristic functional group absorptions for 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole [17] [19]. The compound exhibits absorption bands typical of indole derivatives, including carbon-hydrogen stretching vibrations, nitrogen-hydrogen stretching, and aromatic carbon-carbon stretching modes [17] [19]. The methoxy group contributes characteristic carbon-oxygen stretching vibrations around 1000-1300 reciprocal centimeters [17].
Ultraviolet-visible absorption spectroscopy provides information about the electronic transitions within the molecule [22] [25]. The compound exhibits characteristic absorption in the ultraviolet region, typical of indole-containing molecules [44]. The absorption spectrum shows bands corresponding to pi-pi* transitions within the aromatic ring system [25] [43]. The presence of the methoxy group can influence the electronic properties and absorption characteristics compared to unsubstituted analogs [44].
Mass spectrometric analysis of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole reveals characteristic fragmentation patterns [23] [24]. High-resolution electrospray ionization mass spectrometry confirms the protonated molecular ion peak at m/z 203.1184, corresponding to [M+H]⁺ [23]. Common fragmentation patterns include loss of 17 mass units (corresponding to ammonia), 29 mass units (corresponding to carbon and ammonia), and 43 mass units (corresponding to acetyl or related fragments) [23].
The fragmentation pathway typically initiates through ionization of the pi-bond system in the indole ring, followed by inductive cleavage and hydrogen rearrangement processes [23]. These fragmentation patterns are consistent with other tetrahydro-beta-carboline derivatives and provide valuable structural confirmation [23].
The stability profile of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole reveals important considerations for storage and handling [1] [8]. The compound is characterized as air sensitive, requiring storage under inert gas conditions to prevent oxidative degradation [1] [8]. Recommended storage conditions include maintaining the compound in a cool, dark environment at temperatures below 15°C [1] [8].
Table 2: Stability and Storage Conditions
Parameter | Requirement | Source |
---|---|---|
Storage Temperature | Room temperature (<15°C recommended) | [1] [8] |
Atmosphere | Store under inert gas | [1] [8] |
Light Exposure | Cool and dark place | [1] [8] |
Air Sensitivity | Air sensitive | [1] [8] |
The compound undergoes metabolic transformation primarily through O-demethylation pathways [28]. Research has demonstrated that cytochrome P450 2D6 is the primary enzyme responsible for the O-demethylation of the methoxy group, leading to the formation of 6-hydroxy-1,2,3,4-tetrahydro-beta-carboline as the major metabolite [28]. This biotransformation pathway exhibits significant interindividual variability due to genetic polymorphisms in the cytochrome P450 2D6 enzyme [28].
Kinetic studies reveal that the O-demethylation reaction follows Michaelis-Menten kinetics, with different cytochrome P450 2D6 allelic variants showing varying catalytic efficiency [28]. The CYP2D6.1 variant demonstrates higher catalytic activity compared to CYP2D6.2, while CYP2D6.10 shows minimal or absent catalytic activity toward this substrate [28].
Chemical stability studies indicate that the compound can undergo various chemical transformations under specific conditions [27] [30]. Oxidative conditions can lead to the formation of corresponding ketones or carboxylic acids, while reduction reactions can produce reduced derivatives [27]. The tetrahydro compounds have been observed to undergo dehydrogenation to their respective dihydro derivatives during antioxidant processes [27].
Irritant